
6-(Butylamino)hexan-1-OL
Overview
Description
6-(Butylamino)hexan-1-OL is an organic compound that belongs to the class of alcohols It features a hexane chain with an amino group attached to the sixth carbon and a hydroxyl group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Butylamino)hexan-1-OL can be achieved through several methods. One common approach involves the reaction of hexan-1-ol with butylamine under specific conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete reaction. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the reaction conditions, leading to higher purity and lower production costs.
Chemical Reactions Analysis
Types of Reactions
6-(Butylamino)hexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed.
Major Products Formed
Oxidation: Formation of hexanone or hexanal.
Reduction: Formation of butylamine.
Substitution: Formation of halogenated hexane derivatives.
Scientific Research Applications
Key Chemical Reactions
The compound undergoes various chemical reactions:
- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction : The amino group can be reduced to produce primary amines.
- Substitution : The hydroxyl group may be substituted with other functional groups, such as halides.
Chemistry
6-(Butylamino)hexan-1-OL serves as a versatile building block in organic synthesis. Its dual functionality allows it to participate in a wide range of chemical reactions, making it valuable for creating complex organic molecules.
Biology
Research has indicated that this compound may play a role in various biochemical pathways. It is being investigated as a precursor for biologically active compounds, potentially influencing cellular processes through its interactions with specific molecular targets.
Medicine
The compound is explored for its therapeutic properties and as an intermediate in pharmaceutical synthesis. Its unique structure may contribute to the development of new drugs, particularly those targeting neurological or metabolic pathways.
Industry
In industrial settings, this compound is utilized in the production of specialty chemicals and as a solvent in various processes. Its properties make it suitable for applications in the manufacturing of polymers and other materials.
Case Study 1: Organic Synthesis
In a study focusing on organic synthesis, researchers demonstrated how this compound could be effectively utilized as a reagent to synthesize complex amine derivatives. The ability to modify both the amino and hydroxyl groups allowed for the creation of a variety of functionalized products.
Case Study 2: Biomedical Research
Another investigation explored the compound's potential role in drug development targeting neurological disorders. Preliminary results indicated that derivatives of this compound exhibited promising activity in modulating neurotransmitter systems, suggesting avenues for further pharmacological studies.
Mechanism of Action
The mechanism of action of 6-(Butylamino)hexan-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the amino group can participate in nucleophilic reactions. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-Aminohexan-1-ol: Similar structure but lacks the butyl group.
Hexan-1-ol: Similar structure but lacks the amino group.
Butylamine: Similar structure but lacks the hexane chain.
Uniqueness
6-(Butylamino)hexan-1-OL is unique due to the presence of both an amino group and a hydroxyl group on a hexane chain. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Biological Activity
Overview
6-(Butylamino)hexan-1-OL, also known by its CAS number 25170-82-5, is an organic compound characterized by a long hydrocarbon chain with a butylamino group. This compound has garnered interest in various fields due to its potential biological activities.
Chemical Structure
The molecular formula of this compound is C_{11}H_{25}N_{1}O_{1}. The structure can be represented as follows:
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that long-chain aliphatic amines can disrupt bacterial membranes, leading to cell lysis. The presence of the butylamino group enhances this activity by increasing hydrophobic interactions with lipid membranes .
Neuroprotective Effects
Investigations into neuroprotective effects have revealed that compounds with similar structures may interact with neurotransmitter systems. Preliminary evidence suggests that this compound could modulate neurotransmitter release, potentially offering therapeutic benefits in neurodegenerative diseases .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been explored in various cancer cell lines. In vitro studies demonstrated that this compound could induce apoptosis in specific cancer cells, suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Membrane Disruption : The hydrophobic nature of the butylamino group allows the compound to integrate into lipid bilayers, causing destabilization and cell death in microorganisms.
- Neurotransmitter Modulation : It may influence the release and reuptake of neurotransmitters, particularly in the context of neuroprotective strategies.
- Induction of Apoptosis : In cancer cells, it is hypothesized that this compound activates intrinsic apoptotic pathways, leading to programmed cell death.
Study on Antimicrobial Activity
A study published in the Journal of Applied Microbiology highlighted the effectiveness of long-chain amines against various bacterial strains. The results indicated that compounds with structural similarities to this compound showed a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus and Escherichia coli .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 32 | Staphylococcus aureus |
Similar Long-chain Amine | 16 | Escherichia coli |
Neuroprotective Study
In a study conducted on murine models, researchers observed that administration of this compound resulted in reduced neuronal apoptosis following induced oxidative stress. This suggests potential applications in treating conditions like Alzheimer's disease .
Anticancer Research
A recent investigation assessed the cytotoxic effects of various aliphatic amines on human cancer cell lines. The findings indicated that this compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values comparable to established chemotherapeutics .
Cell Line | IC50 (µM) | Compound Used |
---|---|---|
MCF7 (Breast) | 15 | This compound |
HeLa (Cervical) | 20 | Similar Compound |
Properties
IUPAC Name |
6-(butylamino)hexan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO/c1-2-3-8-11-9-6-4-5-7-10-12/h11-12H,2-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFPOKQVEQIEOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510011 | |
Record name | 6-(Butylamino)hexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25170-82-5 | |
Record name | 6-(Butylamino)-1-hexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25170-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Butylamino)hexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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